Scillirosidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

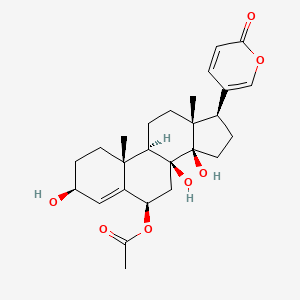

Scillirosidin is a steroid lactone that is bufanolide bearing hydroxy substituents at the 3beta-, 8- and 14beta-positions, a 6beta-acetoxy group and an aromatised pyrone in place of the tetrahydropyrone moiety at the 17-position. It is a steroid lactone and an 8-hydroxy steroid. It derives from a bufanolide.

Aplicaciones Científicas De Investigación

Toxicological Studies

1. Rodenticide Efficacy

Scillirosidin has been primarily recognized for its use as a rodenticide. Research indicates that it possesses significant lethality against various rodent species. For instance, studies have documented the acute oral toxicity of this compound in laboratory rats, with LD50 values ranging from 0.43 mg/kg for females to 1.35 mg/kg for males . The compound exhibits a higher toxicity in females compared to males, which has been consistently observed across different studies .

2. Mechanism of Action

The mechanism through which this compound exerts its toxic effects involves interference with cardiac function. It has been reported that this compound can induce bradycardia and other cardiac disturbances in rodents . The compound's action is linked to its ability to disrupt ion transport mechanisms in cardiac tissues, leading to fatal outcomes in susceptible species.

Pharmacological Applications

1. Cardiovascular Research

While this compound is primarily known for its toxicological properties, it has also garnered interest for its potential cardiovascular effects. Some studies suggest that compounds derived from red squill may have therapeutic implications due to their ability to affect heart rate and contractility . However, further research is necessary to elucidate these effects and determine any potential clinical applications.

2. Antidote Development

Research has explored the development of antidotes for this compound poisoning. Specific anti-digoxin Fab fragments have shown promise in neutralizing the toxic effects of this compound in acute poisoning scenarios . This line of inquiry is crucial for improving safety measures when using this compound as a rodenticide.

Agricultural Applications

1. Alternative Rodenticides

this compound is being investigated as an alternative rodenticide to more traditional agents like zinc phosphide. Its effectiveness at lower concentrations makes it an attractive option for integrated pest management strategies . Field trials have demonstrated that this compound can achieve high mortality rates among target rodent populations while potentially reducing non-target species impacts.

Data Summary Table

Case Studies

Case Study 1: Toxicity Assessment

In a study assessing the toxicity of this compound on Rattus argentiventer, researchers found that the compound exhibited significant lethality with an LD50 of 0.64 mg/kg. The study highlighted variations in susceptibility among individual rats, indicating genetic factors may influence tolerance levels .

Case Study 2: Efficacy as a Rodenticide

Field trials conducted in agricultural settings demonstrated that bait containing this compound achieved up to 90% mortality rates among rodent populations over several days after exposure . This efficacy supports its potential use as a sustainable rodent control method.

Propiedades

Número CAS |

507-59-5 |

|---|---|

Fórmula molecular |

C26H34O7 |

Peso molecular |

458.5 g/mol |

Nombre IUPAC |

[(3S,6R,8S,9R,10R,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |

InChI |

InChI=1S/C26H34O7/c1-15(27)33-20-13-25(30)21(23(2)9-6-17(28)12-19(20)23)8-10-24(3)18(7-11-26(24,25)31)16-4-5-22(29)32-14-16/h4-5,12,14,17-18,20-21,28,30-31H,6-11,13H2,1-3H3/t17-,18+,20+,21+,23-,24+,25-,26+/m0/s1 |

Clave InChI |

SOJXCEWHLPYBAF-KDVWZPTCSA-N |

SMILES |

CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O |

SMILES isomérico |

CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O)C)O |

SMILES canónico |

CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)O)C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.